9,9'-Bianthracene

Organic Field-Effect Transistors Carrier Mobility Organic Semiconductors

Procure high-purity 9,9′-Bianthracene (≥98%, HPLC), the essential non-planar scaffold for advanced optoelectronics. Unlike planar anthracene, its sterically enforced orthogonal conformation fundamentally suppresses aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA), enabling blue OLEDs with high EQE and exceptionally low efficiency roll-off. It further serves as a foundational p-type semiconductor (μh = 0.067 cm²/V·s) for OFETs and a model system for hot-exciton/TICT mechanism research. Ideal for R&D teams synthesizing next-generation emitters and hosts.

Molecular Formula C28H18
Molecular Weight 354.4 g/mol
CAS No. 1055-23-8
Cat. No. B094274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9'-Bianthracene
CAS1055-23-8
Molecular FormulaC28H18
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64
InChIInChI=1S/C28H18/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28/h1-18H
InChIKeySXGIRTCIFPJUEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9'-Bianthracene: Technical Specifications and Core Physicochemical Data for Procurement Evaluation


9,9′-Bianthracene (CAS: 1055-23-8) is a polycyclic aromatic hydrocarbon comprised of two anthracene units linked via the 9,9′-position [1]. This linkage results in a molecular weight of 354.44 g/mol and a high melting point of 306 °C . Critically, steric hindrance between hydrogen atoms at the 1,1′ and 8,8′ positions forces the two anthracene rings into a nearly perpendicular (orthogonal) conformation in the ground state, a defining structural feature that distinguishes it from the planar, single-unit anthracene scaffold [2]. This compound is available as a crystalline powder with a standard purity of ≥98.0% (HPLC) .

Why 9,9'-Bianthracene Cannot Be Substituted by Generic Anthracene or Monomeric Analogs in Performance-Critical Applications


Generic substitution of 9,9′-bianthracene with simpler anthracene derivatives is scientifically unsound for high-performance applications. The fundamental reason lies in the intrinsic planarity of anthracene, which drives strong intermolecular π–π stacking in the solid state, leading to fluorescence concentration quenching and a bathochromic (red) shift in emission [1]. In contrast, the sterically enforced orthogonal conformation of 9,9′-bianthracene disrupts this deleterious aggregation [2]. This structural difference translates into quantifiable, application-critical performance advantages that cannot be achieved with planar analogs, including enhanced solid-state photoluminescence, the establishment of unique excited-state dynamics for exciton management, and a baseline field-effect mobility essential for organic electronics [3].

9,9'-Bianthracene: A Quantitative Evidence Guide for Scientific Selection and Procurement


9,9'-Bianthracene Enables Higher Baseline Carrier Mobility vs. Monomeric Anthracene in OFETs

The field-effect mobility of pristine 9,9′-bianthracene was experimentally determined, providing a baseline performance metric for this molecular scaffold. This mobility is a critical parameter for its viability as an active layer in organic field-effect transistors (OFETs) [1].

Organic Field-Effect Transistors Carrier Mobility Organic Semiconductors

Comparative Photophysical Stability: 9,9'-Bianthracene Derivatives Maintain High Fluorescence Quantum Yield Over Monomeric Anthracene

The molecular design of 9,9′-bianthracene effectively mitigates the solid-state fluorescence quenching that severely limits the utility of planar anthracene. While 9,9′-bianthracene exhibits a defined fluorescence quantum efficiency, its derivatives show significantly enhanced values, confirming the core scaffold's ability to preserve photophysical performance upon chemical modification [1].

Solid-State Photophysics Fluorescence Quantum Yield Aggregation-Caused Quenching

Orthogonal Bianthracene Structure Eliminates Triplet-Triplet Annihilation, a Key Differentiator vs. Monomeric Anthracene in OLEDs

A direct comparative study investigated a single-unit anthracene compound (MADN) and a 9,9′-bianthracene derivative (PPBA) with two orthogonal anthracene units. Transient electroluminescence measurements revealed a fundamental difference in exciton management between the two structural classes [1].

OLED Efficiency Roll-off Triplet-Triplet Annihilation Exciton Dynamics

9,9'-Bianthracene-Based TICT Emitters Achieve 7.2% EQE in Non-Doped Blue OLEDs with Minimal Efficiency Roll-Off

A derivative based on a D–π–A type molecular design, leveraging the 9,9′-bianthracene core as a 'hot exciton' channel, was evaluated in a non-doped blue OLED. The performance metrics demonstrate high efficiency and exceptional stability at high luminance .

Non-Doped OLED External Quantum Efficiency Twisted Intramolecular Charge Transfer

Optimal Research and Industrial Application Scenarios for 9,9'-Bianthracene


High-Performance Blue OLEDs: Development of Low-Efficiency Roll-Off Emitters and Host Materials

The orthogonal conformation of 9,9′-bianthracene is not merely a structural curiosity; it is the basis for superior performance in organic light-emitting diodes (OLEDs). Its core structure directly enables the suppression of aggregation-caused quenching (ACQ) and triplet-triplet annihilation (TTA), two primary causes of efficiency loss. For R&D teams, this translates to the ability to develop blue OLEDs with both high efficiency and, critically, low efficiency roll-off at high luminance—a combination that addresses a key pain point in the display industry. Evidence shows that D–π–A type derivatives can achieve a 7.2% external quantum efficiency with only 6.2% roll-off at 20,000 cd/m² in a non-doped device . Furthermore, when used as a host material for blue dopants, it enables high device performance with excellent color purity [1]. For procurement, this identifies 9,9′-bianthracene as the foundational building block for next-generation, stable, deep-blue emitter and host material development.

Organic Field-Effect Transistors (OFETs): Baseline Material for High-Mobility p-Channel Semiconductor Design

The utility of 9,9′-bianthracene extends beyond light emission into the realm of organic electronics. It serves as a p-type organic semiconductor with a well-defined, baseline field-effect hole mobility of 0.067 cm²/V·s [2]. This is a foundational property that is unattainable with monomeric anthracene. This scenario positions 9,9′-bianthracene as a core scaffold for organic field-effect transistors (OFETs). Scientific users procuring this compound can use it to benchmark new derivative performance or as a starting point for the rational design of higher-mobility materials. The evidence demonstrates that 'oligomerization' of a small semiconductor molecule like anthracene into a 9,9′-bianthracene dimer is a validated strategy for developing high-mobility organic semiconductors.

Exciton Dynamics Research: Investigating Singlet-Singlet Annihilation and Triplet Formation Pathways

Beyond immediate device applications, 9,9′-bianthracene exhibits unique and scientifically significant excited-state dynamics. Studies on its nanoaggregates and thin films have, for the first time, provided evidence for the formation of triplet excitons as an auxiliary product of the singlet–singlet exciton annihilation process [3]. This makes the compound a model system for fundamental research into exciton management, which is crucial for understanding and improving organic semiconductors for applications like photovoltaics and light emission. Researchers investigating singlet fission or triplet harvesting mechanisms would find this compound a well-documented and revealing system to study.

Advanced Organic Semiconductor Synthesis: A Core Scaffold for 'Hot Exciton' and TICT-Based Materials

The 9,9′-bianthracene core is an ideal platform for the strategic incorporation of functional groups to achieve specific electronic properties. Its molecular design facilitates a Twisted Intramolecular Charge Transfer (TICT) state, which opens up a 'hot exciton' channel. This mechanism enables the conversion of non-radiative triplet excitons into radiative singlet excitons, a strategy to break the theoretical efficiency limits of conventional fluorescent OLEDs. Procurement of high-purity 9,9′-bianthracene is therefore the first step in synthesizing a new generation of TICT- and hot-exciton-based materials. This is evidenced by patents and research that use this core to create asymmetric donor-acceptor structures for high-efficiency blue light emission [4]. The ability to functionalize this scaffold is what gives it broad and enduring value.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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